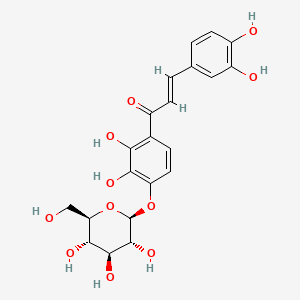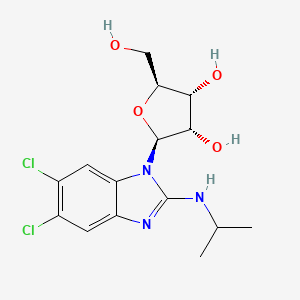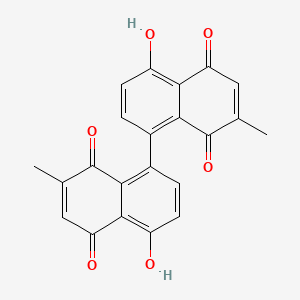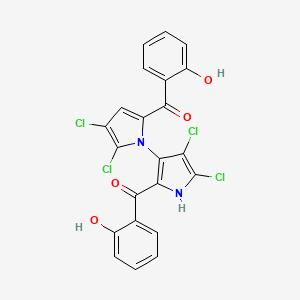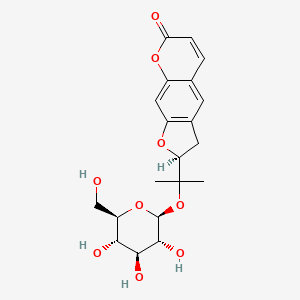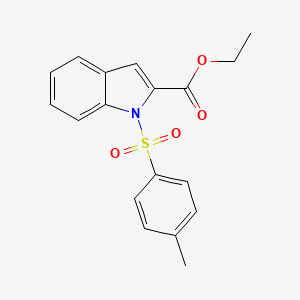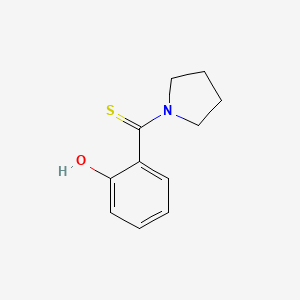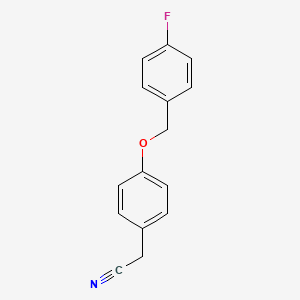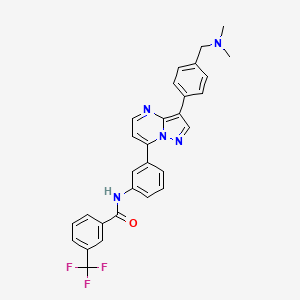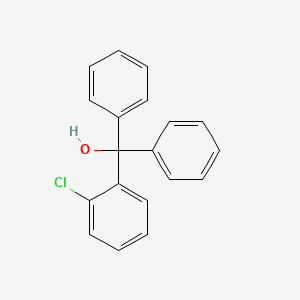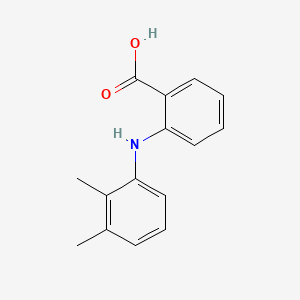
Mefenaminsäure
Übersicht
Beschreibung
Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivatives class. It is widely used to treat mild to moderate pain, including menstrual pain, postoperative pain, and pain associated with rheumatoid arthritis and osteoarthritis . Mefenamic acid was first introduced by Parke-Davis in the 1960s and has since become available under various brand names worldwide .
Wissenschaftliche Forschungsanwendungen
Mefenamic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other pharmaceutical compounds.
Medicine: It is extensively used to manage pain and inflammation in conditions like rheumatoid arthritis, osteoarthritis, and menstrual pain
Industry: Mefenamic acid is used in the formulation of various pharmaceutical products.
Wirkmechanismus
Target of Action
Mefenamic acid primarily targets the prostaglandin synthetase receptors COX-1 and COX-2 . These receptors play a significant role as major mediators of inflammation and have a role in prostanoid signaling in activity-dependent plasticity .
Mode of Action
Mefenamic acid interacts with its targets by binding to the prostaglandin synthetase receptors COX-1 and COX-2, thereby inhibiting the action of prostaglandin synthetase . This inhibition results in a temporary reduction in the symptoms of pain .
Biochemical Pathways
The primary biochemical pathway affected by mefenamic acid is the prostaglandin synthesis pathway . By inhibiting the action of prostaglandin synthetase, mefenamic acid reduces the production of prostaglandins, which are key mediators of inflammation and pain .
Pharmacokinetics
Mefenamic acid is rapidly absorbed, with a time to peak (Tmax) of 2 to 4 hours . The apparent volume of distribution (Vd) is 1.06 L/kg, and protein binding is more than 90% . Mefenamic acid is metabolized in the liver via the CYP2C9 enzyme . About 52-67% of the drug is excreted in the urine and 20-25% in the feces .
Result of Action
The molecular and cellular effects of mefenamic acid’s action primarily involve the reduction of inflammation and pain. By inhibiting prostaglandin synthesis, mefenamic acid decreases the production of these chemical messengers that cause fever, pain, and inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of mefenamic acid. For instance, photolysis is expected to be a major loss process for many compounds, including mefenamic acid, in surface waters
Biochemische Analyse
Biochemical Properties
Mefenamic acid exhibits anti-inflammatory, analgesic, and antipyretic activities . It interacts with prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase . This interaction plays a significant role in the biochemical reactions involving Mefenamic acid.
Cellular Effects
Mefenamic acid has a profound effect on various types of cells and cellular processes. It influences cell function by inhibiting prostaglandin synthetase, which plays a major role in inflammation and prostanoid signaling in activity-dependent plasticity . This inhibition temporarily reduces the symptoms of pain .
Molecular Mechanism
The mechanism of action of Mefenamic acid involves its binding to the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase . This binding interaction with biomolecules leads to enzyme inhibition, which in turn affects gene expression and exerts its effects at the molecular level .
Metabolic Pathways
Mefenamic acid undergoes metabolism by CYP2C9 to 3-hydroxymethyl mefenamic acid, and further oxidation to a 3-carboxymefenamic acid may occur . The activity of these metabolites has not been studied . Mefenamic acid is also glucuronidated directly .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mefenamic acid is synthesized through a condensation reaction between o-chlorobenzoic acid and 2,3-dimethylaniline in the presence of an acid-binding agent and a catalyst . The reaction typically occurs in a non-protonic polar solvent like dimethylformamide (DMF) at temperatures ranging from 120-130°C . The crude product undergoes refining processes, including bleaching and crystallization, to obtain the final product .
Industrial Production Methods: Industrial production of mefenamic acid involves similar synthetic routes but on a larger scale. The process includes the use of o-chlorobenzoic acid, sodium carbonate, and 2,3-dimethylaniline, followed by condensation and refining steps . The primary solvent, DMF, can be recycled to reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: Mefenamic acid undergoes various chemical reactions, including:
Oxidation: Mefenamic acid can be oxidized to form 3-hydroxymethyl mefenamic acid and further to 3-carboxymefenamic acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Mefenamic acid can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents like sodium hydroxide and other strong bases can facilitate substitution reactions.
Major Products:
Oxidation Products: 3-hydroxymethyl mefenamic acid and 3-carboxymefenamic acid.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Ibuprofen: Another NSAID used for pain and inflammation.
Naproxen: Also an NSAID, used for similar indications.
Diclofenac: Another NSAID with a similar mechanism but different pharmacokinetic properties.
Uniqueness of Mefenamic Acid: Mefenamic acid is unique due to its specific chemical structure, which allows it to be effective in treating menstrual pain and other acute pain conditions . Its ability to inhibit both COX-1 and COX-2 enzymes makes it a versatile NSAID .
Eigenschaften
IUPAC Name |
2-(2,3-dimethylanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYBABOKPJLUIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023243 | |
| Record name | Mefenamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mefenamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014922 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4), WHITE POWDER; SOLUBILITY IN WATER: GREATER THAN 5 G/100 ML /SODIUM SALT/, IN WATER @ PH 7.1: 0.0041 G/100 ML @ 25 °C, 0.008 G/100 ML @ 37 °C; SOL IN SOLN OF ALKALI HYDROXIDES; SPARINGLY SOL IN ETHER, CHLOROFORM; SLIGHTLY SOL IN ETHANOL, 1 G SOL IN 26 ML DIMETHYLFORMAMIDE & 220 ML ALCOHOL, 1.37e-02 g/L | |
| Record name | SID855723 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Mefenamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00784 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MEFENAMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mefenamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014922 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Mefenamic acid binds the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase. As these receptors have a role as a major mediator of inflammation and/or a role for prostanoid signaling in activity-dependent plasticity, the symptoms of pain are temporarily reduced. | |
| Record name | Mefenamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00784 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
CRYSTALS, WHITE TO OFF-WHITE, CRYSTALLINE POWDER | |
CAS No. |
61-68-7 | |
| Record name | Mefenamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mefenamic acid [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mefenamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00784 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | mefenamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | mefenamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mefenamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mefenamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEFENAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/367589PJ2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MEFENAMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mefenamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014922 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230-231 °C, DECARBOXYLATES @ TEMP ABOVE ITS MELTING POINT (@ 300 °C, 100% IS DECARBOXYLATED IN 3 MIN), 230 - 231 °C | |
| Record name | Mefenamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00784 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MEFENAMIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3115 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Mefenamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014922 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Mefenamic Acid?
A1: Mefenamic Acid is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. [, ] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain, inflammation, and fever. [, ]
Q2: Does Mefenamic Acid preferentially inhibit COX-1 or COX-2?
A2: While Mefenamic Acid inhibits both COX isoforms, research suggests it might have a higher affinity for COX-2. [, ] This selective inhibition is thought to contribute to its analgesic and anti-inflammatory effects while potentially minimizing gastrointestinal side effects associated with COX-1 inhibition. [, , ]
Q3: How does inhibiting prostaglandin synthesis translate to pain relief in conditions like dysmenorrhea?
A3: In primary dysmenorrhea, prostaglandins, particularly PGF2α, are released from the endometrium during menstruation, causing uterine contractions and pain. [, ] By inhibiting COX enzymes, Mefenamic Acid reduces prostaglandin production, thus alleviating painful cramps. [, , ]
Q4: What is the molecular formula and weight of Mefenamic Acid?
A4: The molecular formula of Mefenamic Acid is C15H15NO2, and its molecular weight is 241.29 g/mol. []
Q5: What spectroscopic techniques are used to characterize Mefenamic Acid?
A5: Various spectroscopic techniques are employed to identify and characterize Mefenamic Acid, including:
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule. [, ]
- Proton Nuclear Magnetic Resonance (1H-NMR) Spectroscopy: 1H-NMR provides detailed information about the hydrogen atoms' environment within the molecule, elucidating its structure. [, , ]
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR, coupled with techniques like KBr pellet formation, helps determine functional groups and assess changes in crystallinity, which is crucial for formulation development. [, , ]
Q6: How stable is Mefenamic Acid under various storage conditions?
A6: Mefenamic Acid demonstrates good stability under various conditions relevant to clinical laboratory settings:
- Frozen Storage: Remains stable for at least 8 weeks at -20°C. []
- Room Temperature: Exhibits stability for 24 hours at room temperature. []
- Freeze-Thaw Cycles: Withstands up to 3 freeze-thaw cycles without significant degradation. []
Q7: How does the stability of Mefenamic Acid in different formulations compare?
A7: Research on Mefenamic Acid-loaded Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) using oleic acid as the oil phase revealed promising stability profiles. [] The formulations showed no phase separation after centrifugation, heating-cooling cycles, and freeze-thaw cycles, indicating robust physical stability. []
Q8: What strategies are employed to improve the solubility and bioavailability of Mefenamic Acid?
A8: Mefenamic Acid exhibits poor water solubility, posing challenges for its formulation and absorption. [, ] Several approaches are employed to enhance its solubility and bioavailability:
- Solid Dispersions: Incorporating Mefenamic Acid into solid dispersions using superdisintegrants like Croscarmellose Sodium and Pregelatinized starch has demonstrated significant improvements in dissolution rate, potentially leading to enhanced bioavailability. []
- Freeze Drying: Freeze drying with β-cyclodextrin as a carrier improves the solubility and dissolution rate of Mefenamic Acid. []
- SNEDDS: SNEDDS formulations using components like oleic acid, Tween 80, and PEG 400 have shown promise in improving the solubility and stability of Mefenamic Acid. []
- Dry Emulsions: Lyophilized dry emulsions using Capryol 90 as the lipid phase and HPMC as a carrier in hard vegetarian capsules are investigated to improve Mefenamic Acid's solubility and dissolution. []
Q9: Are there any targeted drug delivery strategies for Mefenamic Acid?
A9: While not extensively explored for Mefenamic Acid specifically, targeted drug delivery strategies are an active research area for NSAIDs. [] Nanoparticle-based systems and other novel carriers are being investigated for their potential to deliver Mefenamic Acid to specific tissues, improving its therapeutic index and minimizing off-target effects. []
Q10: What is the pharmacokinetic profile of Mefenamic Acid?
A10: Mefenamic Acid is rapidly absorbed after oral administration, reaching peak plasma concentrations within 2-4 hours. [] It undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, particularly CYP2C9. [, ] The metabolites are excreted mainly in the urine. []
Q11: How long do the analgesic effects of Mefenamic Acid typically last?
A11: The duration of analgesic effects can vary depending on the dose and individual factors, but Mefenamic Acid typically provides pain relief for 4-6 hours. [] This relatively short duration of action might necessitate multiple daily doses for sustained pain management. []
Q12: What preclinical models are used to evaluate the efficacy of Mefenamic Acid?
A12: Preclinical studies commonly utilize animal models to assess the anti-inflammatory and analgesic properties of Mefenamic Acid:
- Carrageenan-Induced Paw Edema in Rats: This model induces acute inflammation, and the reduction in paw edema volume following Mefenamic Acid administration serves as a measure of its anti-inflammatory efficacy. []
- Hot Plate Test in Mice: This test measures the latency to respond to a thermal stimulus, indicating analgesic activity. [, ]
Q13: What clinical trials have been conducted on Mefenamic Acid for dysmenorrhea?
A13: Numerous clinical trials have investigated the efficacy of Mefenamic Acid in managing primary dysmenorrhea:
- Comparative Studies: Several randomized controlled trials have compared Mefenamic Acid to placebo or other NSAIDs, like Ibuprofen and Naproxen. [, , ] These studies consistently show that Mefenamic Acid effectively reduces menstrual pain intensity compared to placebo and demonstrates comparable efficacy to other NSAIDs. [, , ]
- Combination Therapies: Clinical trials have explored the efficacy of Mefenamic Acid in combination with other agents, such as herbal remedies like Nigella sativa (Kalonji) and Vitex agnus-castus, to potentially enhance pain relief or address specific aspects of dysmenorrhea. [, ]
Q14: What are the potential side effects associated with Mefenamic Acid?
A14: While generally considered safe when used as directed, Mefenamic Acid, like other NSAIDs, can cause side effects. [] The most common side effects are gastrointestinal, including:
- Diarrhea: This is a frequently reported side effect of Mefenamic Acid, potentially limiting its use in some individuals. [, ]
- Nausea and Vomiting: These gastrointestinal disturbances can occur, though they are usually mild and transient. []
Q15: What are the potential nephrotoxic effects of Mefenamic Acid?
A16: Animal studies using mice models have demonstrated that Mefenamic Acid can induce nephrotoxicity, particularly with chronic administration. [] The observed effects include glomerular necrosis, tubular atrophy, and elevations in plasma blood urea nitrogen (BUN) and creatinine levels, indicating kidney damage. []
Q16: How do structural modifications of Mefenamic Acid affect its activity and potency?
A17: SAR studies are crucial for understanding the relationship between a drug's chemical structure and its biological activity. [, ] For Mefenamic Acid, research has focused on modifying its structure to:
- Enhance COX-2 Selectivity: Introducing bulky substituents or modifying existing functional groups may increase selectivity for COX-2, potentially improving the safety and efficacy profile. [, ]
- Improve Solubility and Bioavailability: Modifying the molecule's polarity or introducing solubilizing groups can enhance its dissolution and absorption characteristics. [, , ]
Q17: What analytical methods are commonly used to quantify Mefenamic Acid in biological samples?
A18: High-Performance Liquid Chromatography (HPLC) is widely employed for the accurate and sensitive quantification of Mefenamic Acid in biological matrices, such as plasma and urine. [, , ] Different HPLC methods have been developed and validated, ensuring reliable measurements for pharmacokinetic studies and therapeutic drug monitoring. [, ]
Q18: What is the role of UV spectrophotometry in Mefenamic Acid analysis?
A19: UV spectrophotometry offers a simple and rapid method for determining Mefenamic Acid concentration in pharmaceutical formulations. [, ] By measuring the absorbance of Mefenamic Acid solutions at its characteristic wavelength (around 288 nm), its concentration can be calculated using Beer-Lambert's law. []
Q19: How is the quality of Mefenamic Acid tablets assessed?
A20: Quality control of Mefenamic Acid tablets involves evaluating various parameters to ensure their pharmaceutical equivalence and compliance with pharmacopoeial standards. [, ] These parameters include:
- Uniformity of Weight and Thickness: Ensures consistency in tablet weight and dimensions. []
- Friability: Assesses the tablets' resistance to chipping or breakage during handling and transportation. []
- Crushing Strength: Measures the tablets' ability to withstand mechanical stress during packaging and storage. []
- Disintegration Time: Determines the time it takes for the tablets to break down into smaller particles, which is critical for drug release. []
- Dissolution Rate: Measures the rate at which the drug dissolves from the tablet matrix into a surrounding medium, simulating in vivo conditions. [, ]
- Content Uniformity: Ensures that each tablet contains the labeled amount of Mefenamic Acid. [, ]
Q20: Has Mefenamic Acid shown any potential for anticancer activity?
A21: Preliminary in vitro studies have investigated the potential of Mefenamic Acid and its derivatives for anticancer activity. [, ] For instance, conjugates of Mefenamic Acid with dendrimers have demonstrated cytotoxic effects against various human cancer cell lines, suggesting potential for further exploration as anticancer agents. []
Q21: Are there any research findings on Mefenamic Acid's effect on specific enzymes involved in DNA repair?
A22: Research exploring Mefenamic Acid's effects on DNA repair mechanisms found that it could modulate the expression of certain DNA repair enzymes, such as apurinic/apyrimidinic endonuclease 1 (APE1) and poly(ADP-ribose) polymerase-1 (PARP-1), in a rat model of D-serine-induced neurotoxicity. [] These findings suggest a potential role of Mefenamic Acid in influencing DNA repair processes, which warrants further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




